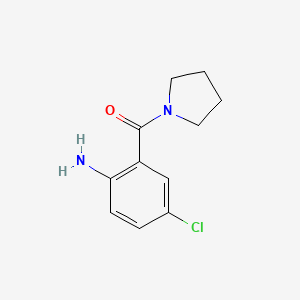

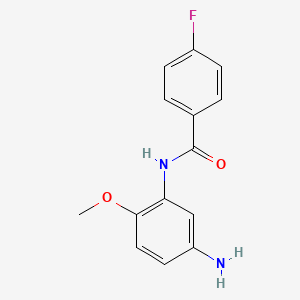

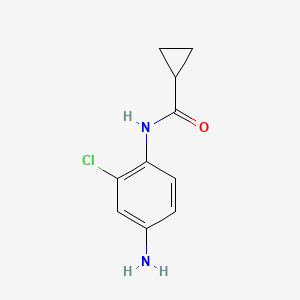

N-methyl-N-(3-phenylpropanoyl)glycine

説明

Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes compounds like “N-methyl-N-(3-phenylpropanoyl)glycine”, has been studied extensively . The process involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs), which are divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) . The polymerization conditions and the steric demand of the amino acid NCA monomers and their N-methylated derivatives significantly influence the synthesis .Molecular Structure Analysis

The molecular formula of “N-methyl-N-(3-phenylpropanoyl)glycine” is C12H15NO3. Its molecular weight is 221.25 g/mol.科学的研究の応用

Anticonvulsant Activities

A study by Geurts et al. (1998) explored the anticonvulsant activities of N-(benzyloxycarbonyl)glycine and its derivatives. The research demonstrated that certain amide derivatives exhibit potent anticonvulsant properties in the maximal electroshock (MES) test and various chemically induced seizure models. These findings suggest potential applications in epilepsy research and the development of new anticonvulsant drugs.

Enhancement of Antipsychotic Effects

Heresco-Levy et al. (2004) investigated the addition of high-dose glycine to antipsychotic treatment in schizophrenia patients, showing that glycine could enhance the efficacy of antipsychotics like olanzapine and risperidone, suggesting its utility in addressing negative and cognitive symptoms in treatment-resistant schizophrenia. This underscores glycine's potential role in psychiatric disorder treatment research (Heresco-Levy et al., 2004).

Agricultural Applications

Glyphosate-tolerant soybean development by Padgette et al. (1995) demonstrated the agricultural application of glyphosate (N-phosphonomethyl-glycine), showcasing the engineering of crops for herbicide tolerance. This research provides insights into genetic modifications for crop improvement and herbicide resistance (Padgette et al., 1995).

Betaine Synthesis in Stress Response

Research by Waditee et al. (2003) on betaine synthesis from glycine in a halotolerant photosynthetic organism highlights glycine's role in osmoprotection and stress responses. This has implications for understanding stress adaptation mechanisms in plants and microorganisms (Waditee et al., 2003).

Cancer Metabolomics

A study by Sreekumar et al. (2009) on metabolomic profiles in prostate cancer identified sarcosine, a derivative of glycine, as a potential marker for cancer progression. This research points to the importance of glycine metabolism in cancer development and the potential for metabolomic markers in cancer diagnosis and progression monitoring (Sreekumar et al., 2009).

特性

IUPAC Name |

2-[methyl(3-phenylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(9-12(15)16)11(14)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFLCGHQEKLLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588431 | |

| Record name | N-Methyl-N-(3-phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(3-phenylpropanoyl)glycine | |

CAS RN |

69267-30-7 | |

| Record name | N-Methyl-N-(1-oxo-3-phenylpropyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69267-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(3-phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。